molecular formula C32H72N2O8S2 B1589252 Bis(tetrabutylammonium) Peroxydisulfate CAS No. 88505-29-7

Bis(tetrabutylammonium) Peroxydisulfate

Cat. No.: B1589252
CAS No.: 88505-29-7
M. Wt: 677.1 g/mol
InChI Key: WTEHZLSBCPFRHB-UHFFFAOYSA-L
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Description

Bis(tetrabutylammonium) peroxydisulfate is a chemical compound known for its strong oxidizing properties. It is widely used in various industrial and scientific applications due to its ability to facilitate oxidation reactions. This compound consists of two tetrabutylammonium cations and one peroxydisulfate anion.

Synthetic Routes and Reaction Conditions:

  • Laboratory Synthesis: this compound can be synthesized by reacting tetrabutylammonium chloride with sodium peroxydisulfate in an aqueous solution. The reaction is typically carried out at room temperature and requires stirring for several hours to ensure complete reaction.

  • Industrial Production Methods: On an industrial scale, the compound is produced through a similar reaction but in larger reactors with controlled temperature and pressure conditions to optimize yield and purity.

Types of Reactions:

  • Oxidation Reactions: this compound is primarily used as an oxidizing agent. It can oxidize a wide range of organic and inorganic compounds.

  • Reduction Reactions: While less common, it can also act as a mild reducing agent under specific conditions.

  • Substitution Reactions: It can facilitate nucleophilic substitution reactions in organic synthesis.

Common Reagents and Conditions:

  • Reagents: Sodium peroxydisulfate, tetrabutylammonium chloride, various organic substrates.

  • Conditions: Aqueous solutions, room temperature, controlled pressure and temperature in industrial settings.

Major Products Formed:

  • Oxidation of alcohols to aldehydes or ketones.

  • Oxidation of sulfides to sulfoxides or sulfones.

  • Conversion of nitro compounds to nitroso compounds.

Scientific Research Applications

Bis(tetrabutylammonium) peroxydisulfate is extensively used in scientific research due to its strong oxidizing properties:

  • Chemistry: It is used in organic synthesis for the oxidation of various organic compounds.

  • Biology: It is employed in studies involving oxidative stress and the role of reactive oxygen species in biological systems.

  • Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

  • Industry: It is utilized in the production of polymers, dyes, and other chemicals that require oxidation processes.

Mechanism of Action

The compound exerts its effects primarily through the generation of sulfate radicals, which are highly reactive and can initiate oxidation reactions. The molecular targets and pathways involved include the oxidation of organic substrates, leading to the formation of various oxidized products.

Comparison with Similar Compounds

  • Sodium peroxydisulfate

  • Potassium peroxydisulfate

  • Ammonium peroxydisulfate

Uniqueness: Bis(tetrabutylammonium) peroxydisulfate is unique in its ability to provide a stable and efficient source of sulfate radicals in aqueous solutions, making it particularly useful in industrial and laboratory settings where precise control over oxidation reactions is required.

Properties

IUPAC Name

sulfonatooxy sulfate;tetrabutylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H36N.H2O8S2/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-9(2,3)7-8-10(4,5)6/h2*5-16H2,1-4H3;(H,1,2,3)(H,4,5,6)/q2*+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEHZLSBCPFRHB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.[O-]S(=O)(=O)OOS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H72N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451984
Record name Bis(tetrabutylammonium) Peroxydisulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

677.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88505-29-7
Record name Bis(tetrabutylammonium) Peroxydisulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(tetrabutylammonium) Peroxydisulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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